2-chloro-1-{2,5-dimethyl-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-3-yl}ethan-1-one
Overview
Description
2-chloro-1-{2,5-dimethyl-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-3-yl}ethan-1-one is a useful research compound. Its molecular formula is C17H20ClNO and its molecular weight is 289.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antifungal and Antimicrobial Applications
One study provides an insight into the efficacy of synthetic compounds against Fusarium oxysporum, a pathogen causing Bayoud disease in date palms. The review includes 100 compounds, divided into ten classes, and highlights the structure–activity relationships for pharmacophore site predictions. This research underscores the potential of synthetic compounds, including those related to the query compound, in developing antifungal agents (Kaddouri et al., 2022).
Environmental Remediation
Another study focuses on the treatment options for reclaiming wastewater produced by the pesticide industry. It reviews various treatment methods for high-strength wastewater containing toxic pollutants, including chlorinated compounds. The paper suggests that biological processes and granular activated carbon are effective in removing a wide range of pesticides, potentially including the compound (Goodwin et al., 2018).
Chemical Synthesis and Material Science
Research on the metathetical cyclization of dienes containing P, O, S, or Si heteroatoms by a cyclometallated aryloxy-carbene of tungsten highlights the versatility of such compounds in chemical synthesis. This review discusses the inhibition effects and steric constraints, indicating the compound's relevance in synthesizing novel materials and chemicals with specific properties (Pagano et al., 1998).
Analytical Chemistry and Environmental Monitoring
A study on the isomers of tris(chloropropyl) phosphate (TCPP) in technical mixtures and environmental samples demonstrates the importance of such compounds in environmental chemistry and monitoring. It reviews the occurrence of TCPP isomers in various matrices, underscoring the need for precise analytical methods to identify and quantify these compounds, potentially including the query compound (Truong et al., 2017).
Bioactivity and Natural Products
Lastly, an article on natural sources and bioactivities of 2,4-Di-Tert-Butylphenol and its analogs, which shares some structural similarities with the query compound, reviews its occurrence in various species and its potent bioactivities. This review provides insights into the biological significance and potential applications of these compounds in developing new drugs and bioactive agents (Zhao et al., 2020).
Properties
IUPAC Name |
2-chloro-1-[2,5-dimethyl-1-(4-propan-2-ylphenyl)pyrrol-3-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-11(2)14-5-7-15(8-6-14)19-12(3)9-16(13(19)4)17(20)10-18/h5-9,11H,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEAVSMWTIFBQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(C)C)C)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601141613 | |
Record name | 2-Chloro-1-[2,5-dimethyl-1-[4-(1-methylethyl)phenyl]-1H-pyrrol-3-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601141613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749920-14-7 | |
Record name | 2-Chloro-1-[2,5-dimethyl-1-[4-(1-methylethyl)phenyl]-1H-pyrrol-3-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=749920-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-[2,5-dimethyl-1-[4-(1-methylethyl)phenyl]-1H-pyrrol-3-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601141613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.